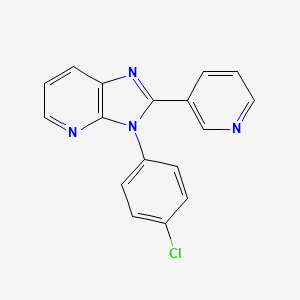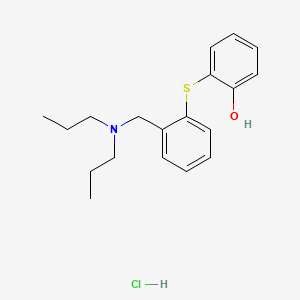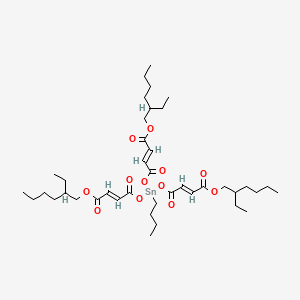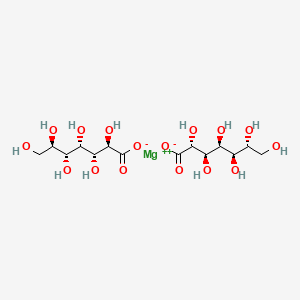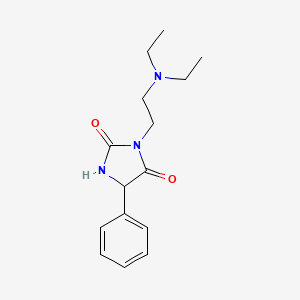
3-(2-(Diethylamino)ethyl)-5-phenylhydantoin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Diethylamino)ethyl)-5-phenylhydantoin is a chemical compound that belongs to the class of hydantoins. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry, particularly as anticonvulsants. This compound is characterized by the presence of a diethylaminoethyl group and a phenyl group attached to the hydantoin ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)ethyl)-5-phenylhydantoin typically involves the reaction of 5-phenylhydantoin with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(2-(Diethylamino)ethyl)-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or other aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted hydantoins depending on the nucleophile used.
科学研究应用
3-(2-(Diethylamino)ethyl)-5-phenylhydantoin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as epilepsy.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(2-(Diethylamino)ethyl)-5-phenylhydantoin involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of ion channels, particularly sodium channels, which play a crucial role in the propagation of nerve impulses. By stabilizing the inactive state of these channels, the compound can reduce neuronal excitability and prevent seizures.
相似化合物的比较
Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethotoin: Similar structure but with different substituents on the hydantoin ring.
Mephenytoin: A methylated derivative of phenytoin with similar pharmacological effects.
Uniqueness
3-(2-(Diethylamino)ethyl)-5-phenylhydantoin is unique due to the presence of the diethylaminoethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other hydantoin derivatives. This structural variation can influence its solubility, bioavailability, and interaction with molecular targets.
属性
CAS 编号 |
94297-08-2 |
|---|---|
分子式 |
C15H21N3O2 |
分子量 |
275.35 g/mol |
IUPAC 名称 |
3-[2-(diethylamino)ethyl]-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H21N3O2/c1-3-17(4-2)10-11-18-14(19)13(16-15(18)20)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,16,20) |
InChI 键 |
KQFPTQZGFDYTPW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


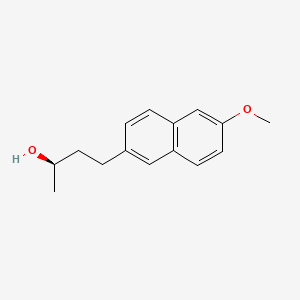
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
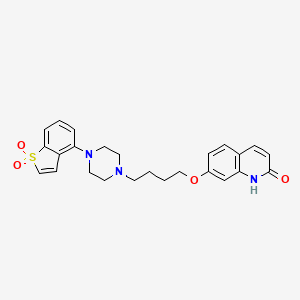
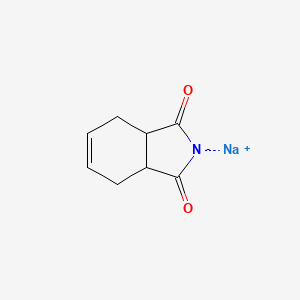


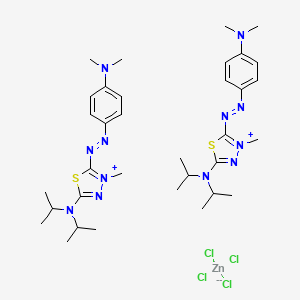
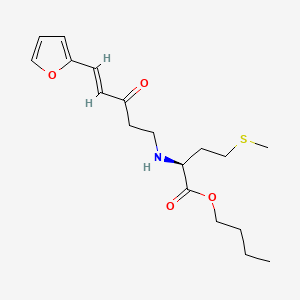
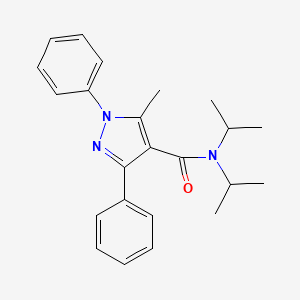
![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)
